molecular formula C13H26ClN B1485282 3-(2-Cyclohexylethyl)piperidine hydrochloride CAS No. 2098001-70-6

3-(2-Cyclohexylethyl)piperidine hydrochloride

Cat. No.: B1485282
CAS No.: 2098001-70-6
M. Wt: 231.8 g/mol
InChI Key: MFJQTSPIVWPVEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylethyl)piperidine hydrochloride typically involves the reaction of cyclohexylethylamine with a suitable piperidine derivative under controlled conditions. The reaction can be carried out using reagents such as acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis. This involves the use of reactors and controlled environments to ensure the purity and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyclohexylethyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(2-Cyclohexylethyl)piperidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Cyclohexylethyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Cyclohexylethyl)piperidine hydrochloride can be compared with other similar compounds, such as:

  • Piperidine derivatives: Other piperidine derivatives with different substituents.

  • Cyclohexyl compounds: Compounds containing cyclohexyl groups in their structure.

  • Hydrochloride salts: Other hydrochloride salts of organic compounds.

Uniqueness: What sets this compound apart is its specific combination of the cyclohexylethyl group and the piperidine ring, which may confer unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

3-(2-cyclohexylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJQTSPIVWPVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Cyclohexylethyl)piperidine hydrochloride
Reactant of Route 2
3-(2-Cyclohexylethyl)piperidine hydrochloride
Reactant of Route 3
3-(2-Cyclohexylethyl)piperidine hydrochloride
Reactant of Route 4
3-(2-Cyclohexylethyl)piperidine hydrochloride
Reactant of Route 5
3-(2-Cyclohexylethyl)piperidine hydrochloride
Reactant of Route 6
3-(2-Cyclohexylethyl)piperidine hydrochloride

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